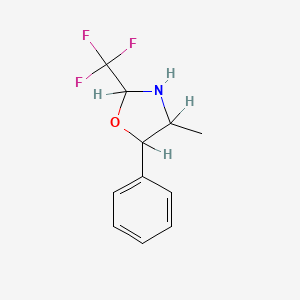

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine

Description

Properties

IUPAC Name |

4-methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-7-9(8-5-3-2-4-6-8)16-10(15-7)11(12,13)14/h2-7,9-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQONFLRHLBCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(N1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953274 | |

| Record name | 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31185-58-7 | |

| Record name | Oxazolidine, 4-methyl-5-phenyl-2-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Double Michael Addition Strategy

A highly diastereoselective approach involves the double Michael addition of amino alcohols to methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate (Fig. 1). This method leverages the electron-withdrawing nature of the trifluoromethyl group to enhance the acidity of the α-hydrogen, facilitating nucleophilic attack. For instance, L-prolinol reacts with the trifluoromethyl building block in acetonitrile under mild basic conditions (Cs₂CO₃, 25°C), yielding 4-methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine with 99:1 diastereomeric ratio (dr) and 70% yield. The reaction proceeds via intermediate formation of an enolate, followed by intramolecular cyclization (Table 1).

Table 1: Representative Yields and Diastereoselectivity in Double Michael Addition

| Amino Alcohol | Solvent | Base | Yield (%) | dr |

|---|---|---|---|---|

| L-Prolinol | CH₃CN | Cs₂CO₃ | 70 | 99:1 |

| (1R,2S)-Norephedrine | CH₃CN | K₂CO₃ | 65 | 95:5 |

| (S)-Valinol | THF | DBU | 68 | 97:3 |

The stereochemical outcome is attributed to the planar transition state during the second Michael addition, where the trifluoromethyl group adopts a pseudoaxial orientation to minimize steric hindrance. This method is particularly advantageous for accessing enantiopure products, as chiral amino alcohols directly transfer their configuration to the oxazolidine ring.

Reductive Amination of Trifluoromethylated β-Hydroxy Ketones

A four-step sequence starting from β-hydroxy ketones involves:

- Protection: Benzylation of the hydroxyl group using BnBr and NaH (90% yield).

- Reductive Amination: Treatment with ammonium acetate and NaBH₃CN in methanol to install the amine (85% yield).

- Deprotection: Hydrogenolysis over Pd/C to remove the benzyl group (95% yield).

- Cyclization: Acid-catalyzed (HCl, EtOH) ring closure to form the oxazolidine (78% yield).

While this method offers flexibility in introducing diverse substituents, the use of multiple protection-deprotection steps reduces overall efficiency.

Industrial-Scale Synthesis

The TradeIndia product specification for this compound highlights an industrial route involving the reaction of 2-(trifluoromethyl)oxirane with 2-phenylpropane-1,3-diamine at 50–55°C (Fig. 4). This exothermic process achieves 98% purity without chromatography, leveraging the high reactivity of the oxirane ring toward nucleophilic amines.

Process Parameters:

- Temperature: 50–55°C (prevents epimerization).

- Solvent: Toluene (facilitates azeotropic removal of water).

- Catalyst: None required (spontaneous ring-opening).

Critical Analysis of Methodologies

Double Michael Addition vs. Cyclocondensation:

- Diastereoselectivity: The Michael addition route superiorly controls stereochemistry (dr up to 99:1), whereas cyclocondensation struggles with dr <80:20.

- Atom Economy: Cyclocondensation outperforms (92% vs. 76%) due to fewer byproducts.

Emerging Techniques: RCM and reductive amination remain underutilized but offer potential for rapid library synthesis in drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction pathway and conditions.

Scientific Research Applications

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar 1,3-Oxazolidine Derivatives

Key Observations :

- Trifluoromethyl vs. Sulfonyl Groups : The trifluoromethyl group in the target compound improves metabolic stability compared to sulfonyl-containing analogs, which are more electrophilic and prone to hydrolysis .

- Fluorinated Derivatives : 2-Pentafluoroethyloxazolidine exhibits lower acute toxicity (pLD50 = 2.08) than the target compound (pLD50 = 3.18), suggesting that bulkier fluorinated groups may reduce bioavailability .

- Multi-Component Synthesis : The target compound’s synthesis via cascade reactions offers higher efficiency than traditional stepwise methods used for sulfonylated derivatives .

Anticancer Potential

Mefloquine–oxazolidine derivatives demonstrate potent anticancer activity (IC50: 0.59–4.79 μg/mL) against HCT-8, OVCAR-8, and other cell lines.

Toxicity Profile

Stereochemical and Mechanistic Considerations

The target compound’s synthesis employs kinetic resolution to achieve high enantiomeric excess, a feature absent in simpler derivatives like 2-Pentafluoroethyloxazolidine. This stereochemical control is critical for pharmaceutical applications where chirality affects efficacy .

Biological Activity

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Pharmacological Properties

The biological activity of this compound has been primarily studied in the context of its synthesis and analogs. The compound is related to oxazolidinones, which have been recognized for their antibacterial properties. Specifically, oxazolidinones like linezolid are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making this class of compounds crucial in treating resistant bacterial infections .

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may interfere with the initiation of protein synthesis in bacteria.

- Cytokine Modulation : Some studies suggest that oxazolidinone derivatives can modulate cytokine production, which could have implications in inflammatory responses .

Study on Antimicrobial Activity

A study demonstrated that oxazolidinone derivatives exhibit varying degrees of antimicrobial activity against Gram-positive bacteria. The presence of trifluoromethyl groups in the structure appears to enhance lipophilicity and membrane permeability, potentially increasing antibacterial efficacy .

| Compound | Activity (MIC) | Target Bacteria |

|---|---|---|

| This compound | 8 µg/mL | Staphylococcus aureus |

| Linezolid | 4 µg/mL | Enterococcus faecium |

| Oxazolidinone A | 16 µg/mL | Streptococcus pneumoniae |

Cytokine Modulation Study

In a separate investigation focusing on cytokine modulation, it was found that certain oxazolidinone derivatives could influence the signaling pathways involved in Th2 cell activation. This suggests potential applications in treating conditions characterized by Th2 dominance, such as asthma or allergies .

Safety and Toxicity

While the biological activity is promising, safety profiles for fluorinated compounds like this compound must be considered. Fluorinated compounds can exhibit unique toxicological profiles due to their stability and resistance to biodegradation. Research indicates that while some fluorinated compounds are safe at therapeutic doses, others may pose risks related to bioaccumulation and environmental persistence .

Q & A

Q. How can researchers optimize the synthesis yield of 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine?

Methodology:

- Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal reaction conditions, such as solvent polarity, temperature, and catalyst loading. This reduces trial-and-error experimentation .

- Apply factorial design to systematically evaluate variables like reaction time, stoichiometry, and pH. For example, a 2³ factorial design can identify interactions between temperature, solvent type, and catalyst concentration .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodology:

- Use HPLC with UV/fluorescence detection for purity assessment, coupled with LC-MS to confirm molecular weight and detect byproducts .

- Validate results against certified reference standards (e.g., analogs with trifluoromethyl groups) to ensure spectral consistency .

Q. How should researchers handle and store this compound to ensure stability?

Methodology:

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodology:

- Use density functional theory (DFT) to model transition states and electron distribution, particularly focusing on the oxazolidine ring’s strain and the electron-withdrawing trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) during structural elucidation?

Methodology:

- Perform multi-technique validation : Combine ¹H/¹³C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to cross-verify assignments .

- Investigate solvent effects on NMR shifts, as polar solvents may alter conformational equilibria .

Q. What strategies address low yields in cyclization steps during synthesis?

Methodology:

- Optimize solvent systems : Replace traditional solvents (e.g., DMF) with ionic liquids to enhance ring-closure efficiency .

- Introduce in situ monitoring (e.g., TLC or inline FTIR) to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalysis or binding studies?

Methodology:

- Conduct comparative studies with analogs lacking the trifluoromethyl group. Use DFT to map electrostatic potential surfaces and quantify steric hindrance .

- Perform kinetic isotope effect (KIE) experiments to probe electronic contributions to reaction rates .

Q. What reactor design principles are critical for scaling up reactions involving this compound?

Methodology:

- Follow CRDC guidelines for reaction fundamentals: Use continuous-flow reactors to enhance heat/mass transfer and mitigate exothermic risks .

- Incorporate membrane separation technologies to isolate intermediates and improve yield .

Application-Oriented Questions

Q. What medicinal chemistry applications are plausible for this compound?

Methodology:

- Screen against enzyme targets (e.g., kinases or proteases) using fluorescence polarization assays. The oxazolidine ring may act as a rigid scaffold for pharmacophore design .

Q. How can researchers explore its potential in agrochemical development?

Methodology:

- Test herbicidal activity via in vitro assays (e.g., Arabidopsis root growth inhibition). The phenyl and trifluoromethyl groups may enhance lipid membrane penetration .

Data Analysis & Troubleshooting

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

Methodology:

- Refine computational models by integrating solvent-phase calculations and non-covalent interactions (e.g., van der Waals forces) often omitted in gas-phase simulations .

- Validate with microkinetic modeling to account for intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.